

An In-depth Technical Guide to 1-(Benzylxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Benzylxy)-2-fluoro-4-nitrobenzene

Cat. No.: B1291564

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzylxy)-2-fluoro-4-nitrobenzene is a substituted aromatic ether that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a benzylxy group, a fluorine atom, and a nitro group on a benzene ring, provides multiple reactive sites for the construction of more complex molecules. This trifunctional arrangement makes it a valuable intermediate in the pharmaceutical and agrochemical industries, where it is utilized in the synthesis of a variety of target compounds.^[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of **1-(Benzylxy)-2-fluoro-4-nitrobenzene**.

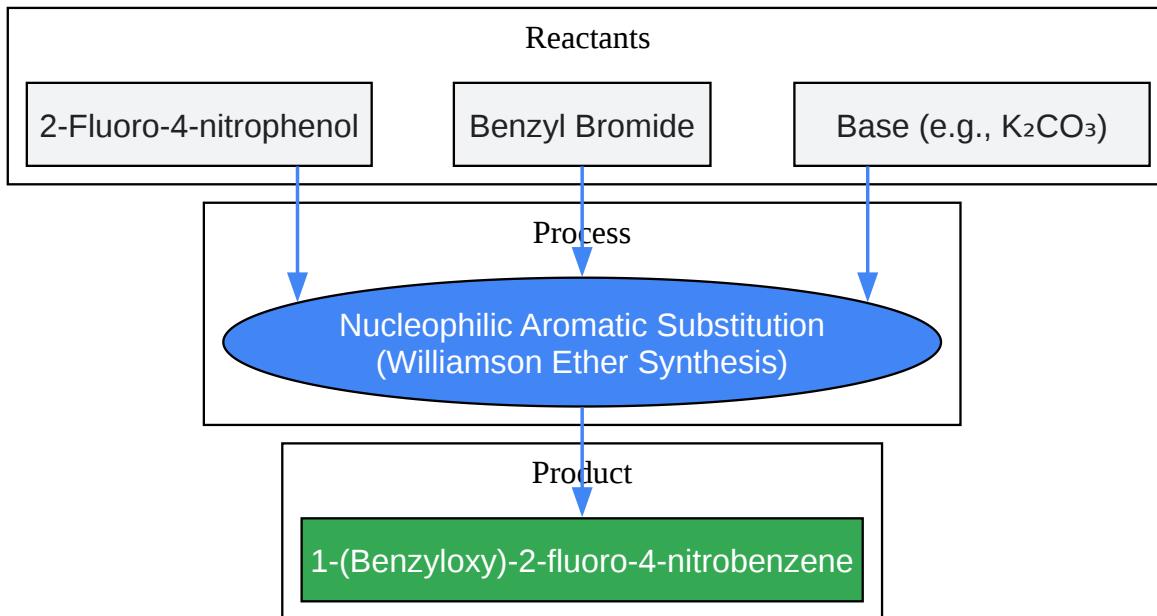
Chemical Structure and Properties

The chemical structure of **1-(Benzylxy)-2-fluoro-4-nitrobenzene** is characterized by a benzene ring substituted at the 1, 2, and 4 positions. The IUPAC name for the compound with CAS number 76243-24-8 is **1-(benzylxy)-2-fluoro-4-nitrobenzene**, also referred to as 4-Benzylxy-3-fluoro-1-nitrobenzene. It is important to distinguish it from its isomer, 2-(Benzylxy)-4-fluoro-1-nitrobenzene (CAS 129464-01-3).^[2]

The presence of the electron-withdrawing nitro and fluoro groups activates the aromatic ring towards nucleophilic aromatic substitution, while the benzylxy group can be cleaved under

certain conditions to yield a phenol, offering further synthetic utility. The fluorine atom, in particular, is a good leaving group in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the adjacent nitro group.

Table 1: Physicochemical Properties of **1-(Benzylxy)-2-fluoro-4-nitrobenzene**


Property	Value	Source
CAS Number	76243-24-8	[1]
Molecular Formula	C ₁₃ H ₁₀ FNO ₃	[1]
Molecular Weight	247.22 g/mol	[1]
Appearance	Yellow solid (at room temperature)	[1]
Boiling Point	395.242 °C at 760 mmHg (Predicted)	[1]
Density	1.3 g/cm ³ (Predicted)	[1]
Flash Point	192.836 °C (Predicted)	[1]

Synthesis of **1-(Benzylxy)-2-fluoro-4-nitrobenzene**

The synthesis of **1-(Benzylxy)-2-fluoro-4-nitrobenzene** is typically achieved through a nucleophilic aromatic substitution reaction. While a specific detailed experimental protocol for this exact compound is not readily available in publicly accessible literature, a general and plausible synthetic route can be derived from established chemical principles, namely the Williamson ether synthesis adapted for an aromatic substrate.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This synthesis involves the reaction of a suitable fluoronitrophenol with benzyl bromide in the presence of a base. The likely starting material would be 2-fluoro-4-nitrophenol. The phenoxide ion, generated *in situ* by the base, acts as a nucleophile, displacing the bromide from benzyl bromide to form the desired ether linkage.

Diagram 1: Proposed Synthesis of **1-(Benzylxy)-2-fluoro-4-nitrobenzene**[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **1-(Benzylxy)-2-fluoro-4-nitrobenzene**.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on general procedures for similar reactions. This should be adapted and optimized by researchers based on laboratory conditions and safety assessments.

Materials:

- 2-Fluoro-4-nitrophenol
- Benzyl bromide
- Anhydrous potassium carbonate (K₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF)

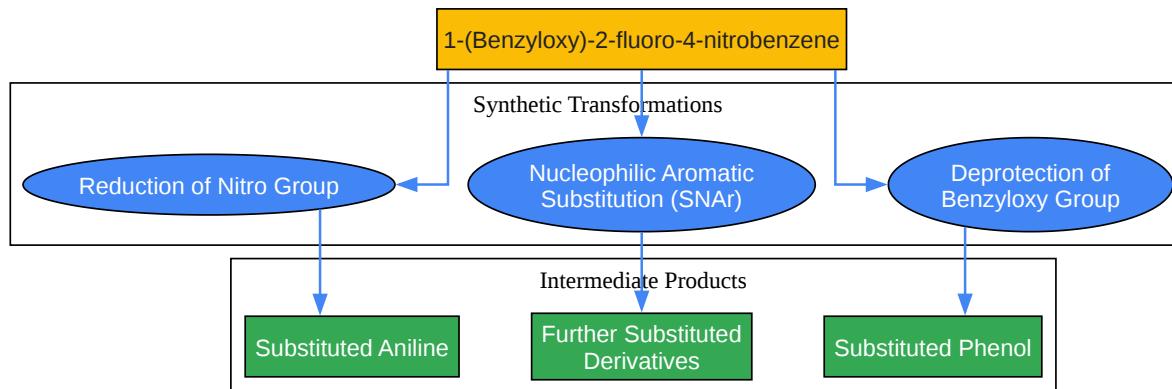
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a stirred solution of 2-fluoro-4-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
- Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **1-(benzyloxy)-2-fluoro-4-nitrobenzene**.

Spectroscopic Data (Predicted)

While experimental spectra for **1-(Benzyloxy)-2-fluoro-4-nitrobenzene** are not readily available, the expected spectral characteristics can be predicted based on its functional groups and the analysis of similar compounds.


Table 2: Predicted Spectroscopic Data for **1-(BenzylOxy)-2-fluoro-4-nitrobenzene**

Technique	Expected Chemical Shifts / Peaks
¹ H NMR	<p>* δ ~7.3-7.5 ppm (m, 5H): Protons of the benzyl ring.</p>
	<p>* δ ~7.8-8.2 ppm (m, 3H): Protons on the nitro-substituted aromatic ring.</p>
	<p>* δ ~5.2 ppm (s, 2H): Methylene protons of the benzyloxy group (-OCH₂-).</p>
¹³ C NMR	<p>* δ ~150-160 ppm: Aromatic carbons attached to oxygen and fluorine.</p>
	<p>* δ ~140-150 ppm: Aromatic carbon attached to the nitro group.</p>
	<p>* δ ~125-135 ppm: Aromatic carbons of the benzyl ring.</p>
	<p>* δ ~110-125 ppm: Aromatic carbons of the substituted ring.</p>
	<p>* δ ~70 ppm: Methylene carbon of the benzyloxy group (-OCH₂-).</p>
FT-IR (cm ⁻¹)	<p>* ~3100-3000: Aromatic C-H stretch.</p>
	<p>* ~2950-2850: Aliphatic C-H stretch (from -CH₂-).</p>
	<p>* ~1590, 1490: Aromatic C=C stretch.</p>
	<p>* ~1520, 1340: Asymmetric and symmetric NO₂ stretch.</p>
	<p>* ~1250: Aryl-O-CH₂ stretch (asymmetric).</p>
	<p>* ~1050: Aryl-O-CH₂ stretch (symmetric).</p>
	<p>* ~1200-1100: C-F stretch.</p>
Mass Spec.	<p>* [M]⁺ at m/z = 247.06: Molecular ion peak.</p>
	<p>* Fragment at m/z = 91: Benzyl cation [C₇H₇]⁺.</p>

Applications in Research and Development

1-(BenzylOxy)-2-fluoro-4-nitrobenzene is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^[1] The nitro group can be readily reduced to an amine, which can then undergo a variety of transformations such as diazotization, acylation, or alkylation. The fluorine atom can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities. The benzylOxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected at a later stage of the synthesis.

Diagram 2: Synthetic Utility of **1-(BenzylOxy)-2-fluoro-4-nitrobenzene**

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of the title compound.

Safety and Handling

As with all chemical reagents, **1-(BenzylOxy)-2-fluoro-4-nitrobenzene** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(BenzylOxy)-2-fluoro-4-nitrobenzene is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key building block for drug discovery and development professionals. This guide provides a foundational understanding of its properties and synthesis, encouraging further exploration and application in innovative synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 2-(BenzylOxy)-4-fluoro-1-nitrobenzene | C13H10FNO3 | CID 11096908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(BenzylOxy)-2-fluoro-4-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1291564#1-benzylOxy-2-fluoro-4-nitrobenzene-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com